molecular formula C24H12F6 B14213445 Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]- CAS No. 823226-92-2

Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]-

Cat. No.: B14213445
CAS No.: 823226-92-2
M. Wt: 414.3 g/mol
InChI Key: OABTVNFCLSHDDV-UHFFFAOYSA-N
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Description

Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]- is a compound characterized by the presence of two trifluoromethylphenyl groups attached to a benzene ring through ethynyl linkages. This compound is notable for its unique structural features and the presence of trifluoromethyl groups, which impart distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]- typically involves the coupling of 1,2-dibromo-benzene with 4-(trifluoromethyl)phenylacetylene using a palladium-catalyzed Sonogashira coupling reaction. The reaction conditions generally include the use of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives.

Scientific Research Applications

Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: The compound is used in the development of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]- exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and interactions with biological molecules. The ethynyl linkages provide rigidity and planarity to the molecule, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(trifluoromethyl)benzene
  • 1-Ethynyl-4-(trifluoromethyl)benzene
  • 1,3-Bis(trifluoromethyl)benzene

Uniqueness

Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]- is unique due to the presence of two trifluoromethylphenyl groups attached through ethynyl linkages, which impart distinct electronic and steric properties. This structural arrangement enhances its stability and reactivity compared to similar compounds.

Properties

CAS No.

823226-92-2

Molecular Formula

C24H12F6

Molecular Weight

414.3 g/mol

IUPAC Name

1,2-bis[2-[4-(trifluoromethyl)phenyl]ethynyl]benzene

InChI

InChI=1S/C24H12F6/c25-23(26,27)21-13-7-17(8-14-21)5-11-19-3-1-2-4-20(19)12-6-18-9-15-22(16-10-18)24(28,29)30/h1-4,7-10,13-16H

InChI Key

OABTVNFCLSHDDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)C(F)(F)F)C#CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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